Adefovir-d4

Descripción general

Descripción

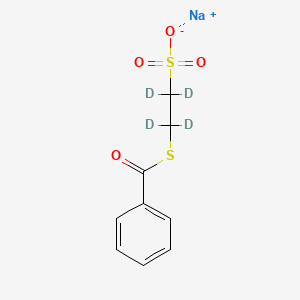

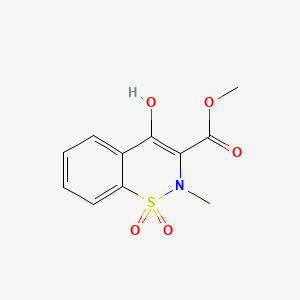

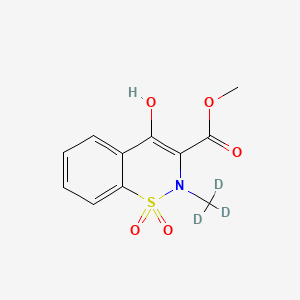

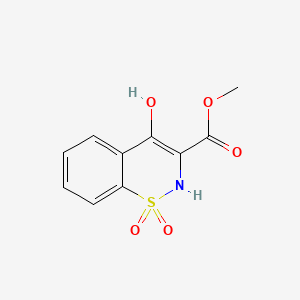

Adefovir-d4 is a deuterium-labeled analog of Adefovir, an antiviral agent primarily used in the treatment of chronic hepatitis B. The compound is designed for use as an internal standard in the quantification of Adefovir by gas chromatography or liquid chromatography-mass spectrometry. The deuterium labeling helps in distinguishing this compound from Adefovir during analytical procedures .

Aplicaciones Científicas De Investigación

Adefovir-d4 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in analytical chemistry for the quantification of Adefovir.

Biology: Studying the metabolic pathways and pharmacokinetics of Adefovir.

Medicine: Investigating the efficacy and safety of antiviral therapies.

Industry: Quality control and validation of pharmaceutical formulations

Mecanismo De Acción

Adefovir-d4, like Adefovir, is an analog of adenosine monophosphate. It is phosphorylated by cellular kinases to form Adefovir diphosphate, which inhibits the hepatitis B virus DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate. This inhibition prevents the replication of the viral DNA, thereby exerting its antiviral effects .

Similar Compounds:

Adefovir: The parent compound, used as an antiviral agent.

Tenofovir: Another nucleotide analog with similar antiviral properties.

Entecavir: A guanosine analog used in the treatment of hepatitis B

Uniqueness of this compound:

Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, allowing for precise quantification and differentiation from Adefovir in analytical studies.

This compound plays a crucial role in advancing our understanding of antiviral therapies and improving the accuracy of analytical methods in pharmaceutical research. Its unique properties and wide range of applications make it an invaluable tool in scientific investigations.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Adefovir-d4, like Adefovir, is an adenosine monophosphate analog . After intracellular conversion to Adefovir diphosphate, it inhibits HBV DNA polymerase . It has an IC50 of 0.7 μM against HBV in the HepG2.2.15 cell line .

Cellular Effects

This compound, through its parent compound Adefovir, exhibits antiviral activity against several viruses, including HBV and herpesviruses . It inhibits cytopathogenicity induced by these viruses . In the HepG2.2.15 cell line, Adefovir has an IC50 of 0.7 μM against HBV .

Molecular Mechanism

This compound, as a prodrug of Adefovir, is converted to Adefovir diphosphate by cellular kinases . Adefovir diphosphate acts as an analogue of deoxyadenosine triphosphate (dATP) and competitively inhibits viral DNA polymerases .

Metabolic Pathways

This compound is a prodrug that is metabolized into Adefovir . This conversion involves intracellular esterases that cleave this compound into Adefovir. Then, Adefovir is phosphorylated by adenylate kinases and transformed into Adefovir diphosphate by nucleoside diphosphate .

Subcellular Localization

As a prodrug, it is likely that this compound is primarily localized in the cytoplasm where it is metabolized into its active form, Adefovir .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adefovir-d4 is synthesized through a series of chemical reactions starting from deuterated precursors. The key steps involve the incorporation of deuterium atoms into the molecular structure of Adefovir. The synthetic route typically includes:

Deuteration: Introduction of deuterium atoms into the precursor molecules.

Coupling Reactions: Formation of the phosphonate ester linkage.

Purification: Isolation and purification of the final product using chromatographic techniques

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale chemical reactions under controlled conditions.

Quality Control: Rigorous testing to ensure the purity and consistency of the product.

Packaging: Proper packaging to maintain the stability of the compound during storage and transportation.

Análisis De Reacciones Químicas

Types of Reactions: Adefovir-d4 undergoes various chemical reactions, including:

Oxidation: Conversion of the phosphonate ester to the corresponding phosphonic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions involving the phosphonate group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dimethyl sulfoxide.

Major Products:

Phosphonic Acid Derivatives: Formed through oxidation reactions.

Propiedades

IUPAC Name |

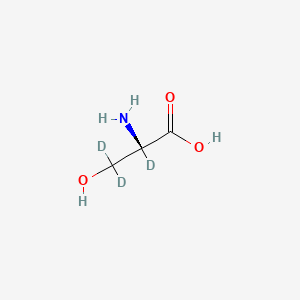

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)